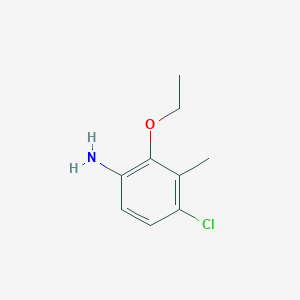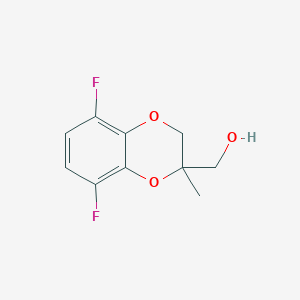
3-Methyl-4-(thiophen-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(thiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C9H14OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(thiophen-2-yl)butan-2-ol typically involves the reaction of thiophene derivatives with appropriate butanol precursors. One common method is the condensation reaction, where thiophene is reacted with a butanol derivative under acidic or basic conditions to form the desired product . The reaction conditions often include the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(thiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
3-Methyl-4-(thiophen-2-yl)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(thiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The hydroxyl group can also form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol
- 3-Buten-2-ol, 2-methyl-4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-
Uniqueness
3-Methyl-4-(thiophen-2-yl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14OS |
|---|---|
Molecular Weight |
170.27 g/mol |
IUPAC Name |
3-methyl-4-thiophen-2-ylbutan-2-ol |
InChI |
InChI=1S/C9H14OS/c1-7(8(2)10)6-9-4-3-5-11-9/h3-5,7-8,10H,6H2,1-2H3 |
InChI Key |
SMROQOFCFHQRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CS1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



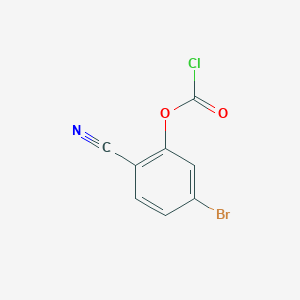
![2-[(Dimethylamino)methylidene]-4-propylcyclohexan-1-one](/img/structure/B13285705.png)
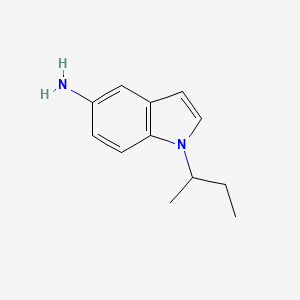
![2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide](/img/structure/B13285733.png)
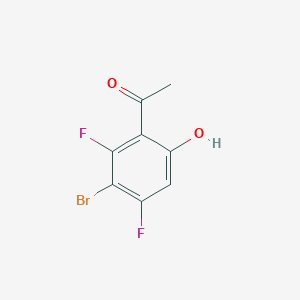
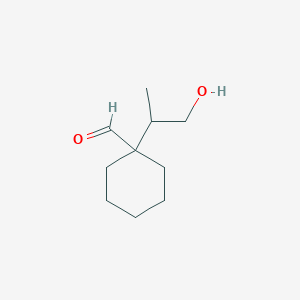
![3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid](/img/structure/B13285744.png)
![(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one](/img/structure/B13285751.png)
![1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13285761.png)
![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B13285772.png)
